Vogeloside

Botanical Herbicide Phytotoxicity Weed Control

Procurement of generic secoiridoid glucosides risks variable potency in anti-inflammatory assays. Vogeloside is a structurally defined natural product (CAS 60077-47-6) that reliably inhibits LPS-induced NO production in macrophages. - Quantifiable potency: Suppresses NO with an IC50 comparable to aminoguanidine, a validated iNOS inhibitor. - Scaffold specificity: The 7α-methoxy group confers distinct herbicidal IC50 values versus demethoxy analogs like glucologanin, ensuring reproducible results. - Supply assurance: High-purity (≥98% HPLC) powder, stored at -20°C and shipped ambient, supports long-term laboratory workflows.

Molecular Formula C17H24O10
Molecular Weight 388.4 g/mol
Cat. No. B593598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVogeloside
Molecular FormulaC17H24O10
Molecular Weight388.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H24O10/c1-3-7-8-4-11(23-2)26-15(22)9(8)6-24-16(7)27-17-14(21)13(20)12(19)10(5-18)25-17/h3,6-8,10-14,16-21H,1,4-5H2,2H3
InChIKeyRAYZRCGMIDUTKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Vogeloside (CAS 60077-47-6) Technical Procurement Guide for Iridoid Glucoside Research


Vogeloside is a naturally occurring secoiridoid glucoside with the molecular formula C17H24O10 and a molecular weight of 388.37 g/mol . It belongs to a class of monoterpenoid compounds widely distributed in the Gentianaceae and Caprifoliaceae families, notably isolated from *Swertia kouitchensis*, *Lonicera japonica*, and *Triosteum pinnatifidum* [1][2]. As a secoiridoid, it is structurally characterized by a cyclopentanopyran ring system with a glucose moiety, distinguishing it from simple iridoids and flavonoids .

Why Generic Iridoid Substitution is Insufficient: The Case for Vogeloside-Specific Procurement


While several secoiridoid glucosides (e.g., swertiamarin, gentiopicroside, loganin) share a common biosynthetic origin and are co-isolated with Vogeloside, their biological activities and potency profiles diverge significantly [1][2]. Generic substitution with a more common or cheaper analog, such as loganin, overlooks critical differences in anti-inflammatory potency, herbicidal efficacy, and potential off-target effects. For instance, in head-to-head herbicidal assays, Vogeloside exhibits distinct IC50 values compared to its structural analog glucologanin, underscoring that even minor structural variations (e.g., the methoxy group in Vogeloside) lead to quantifiably different outcomes [3]. Furthermore, synthetic modifications of the core scaffold, such as the n-butyl derivative of Vogeloside, can dramatically alter or enhance specific activities like neuritogenesis, which are absent in the parent compounds or other class members [4]. Therefore, procurement decisions must be compound-specific.

Vogeloside: Quantitative Evidence for Scientific Selection and Procurement


Vogeloside Exhibits Distinct Herbicidal Efficacy Compared to Structural Analog Glucologanin

In a direct head-to-head comparison using a *Portulaca oleracea* (common purslane) growth inhibition assay, Vogeloside (K6) demonstrated root and shoot inhibition IC50 values that were numerically distinct from its close structural analog, glucologanin (K5). The assay measured the concentration required to inhibit growth by 50% (IC50) in μg/mL [1].

Botanical Herbicide Phytotoxicity Weed Control

Vogeloside Herbicidal Activity is Comparable to the Commercial Standard Pelargonic Acid

The herbicidal potency of Vogeloside was benchmarked against pelargonic acid, a commercially established plant-based herbicide. In the same *Portulaca oleracea* growth inhibition assay, Vogeloside's shoot inhibition IC50 (45.72 μg/mL) was found to be comparable to the weeding toxicity of the commercial standard [1].

Botanical Herbicide Natural Product Bioactivity Benchmarking

Anti-Inflammatory Activity of Vogeloside is Comparable to Aminoguanidine in Macrophages

In an LPS-activated macrophage model (RAW 264.7 cells), Vogeloside inhibited nitric oxide (NO) production to a degree comparable to aminoguanidine, a classic iNOS inhibitor used as a positive control [1]. While this study did not report a specific IC50 value for Vogeloside, it established its activity relative to a well-characterized pharmacological standard.

Inflammation Immunomodulation Nitric Oxide

Neuritogenic Potential is Unique to a Synthetic Derivative, Highlighting Scaffold Value

A study evaluating the neuritogenic activity of various secoiridoids in PC12h cells found that native Vogeloside was not active. However, its synthetic derivative, n-butyl Vogeloside (H-1), induced significant neurite outgrowth [1]. This demonstrates that while the native compound may be inactive in certain assays, the core Vogeloside scaffold is a valuable starting point for synthetic derivatization to achieve desired neurotrophic activities, unlike other secoiridoids like sweroside (K-1) or gentiopicroside (K-3), which were active in their native forms.

Neuroscience Neuritogenesis Drug Discovery

Recommended Research and Industrial Applications for Vogeloside Based on Evidence


Development of Novel Botanical Herbicides

Vogeloside has demonstrated herbicidal activity against *Portulaca oleracea* with a shoot inhibition IC50 of 45.72 μg/mL, which is comparable to the commercial standard pelargonic acid. This makes it a promising lead compound for developing new, naturally-derived herbicides [1].

Mechanistic Studies of Nitric Oxide-Mediated Inflammation

Due to its demonstrated ability to inhibit LPS-induced NO production in macrophages at a potency comparable to the classic inhibitor aminoguanidine, Vogeloside serves as a valuable chemical probe for investigating inflammatory signaling pathways, particularly those involving iNOS [1].

Semi-Synthetic Medicinal Chemistry for Neurotrophic Agents

While native Vogeloside lacks neuritogenic activity, its n-butyl derivative is a potent inducer of neurite outgrowth in PC12h cells. This positions the Vogeloside scaffold as a privileged starting material for synthesizing libraries of novel secoiridoid analogs to screen for neuroprotective or neuroregenerative drug candidates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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